molecular formula C14H22N2O2 B511063 (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine CAS No. 626209-57-2

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Cat. No. B511063
M. Wt: 250.34g/mol
InChI Key: WGVIWMAMZMWHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains a methoxybenzyl group and a morpholinylethyl group. The methoxybenzyl group consists of a benzene ring with a methoxy (OCH3) and a methyl (CH2) substituent. The morpholinylethyl group consists of a morpholine ring (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom) with an ethyl (CH2CH2) substituent .


Molecular Structure Analysis

The molecular structure of this compound would likely show the connectivity of the methoxybenzyl and morpholinylethyl groups. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Generally, the methoxy group in the methoxybenzyl part could potentially undergo demethylation reactions under acidic conditions, and the amine in the morpholinylethyl part could participate in various reactions such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the overall shape and size of the molecule, and the presence of aromatic systems .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine and its derivatives are often involved in the synthesis of complex molecules due to their reactivity and ability to form bonds with a variety of functional groups. Bektaş et al. (2007) synthesized Mannich base derivatives using morpholine and other amines, showcasing the versatility of these compounds in creating new chemical structures with potential biological activities (Bektaş et al., 2007). Behr et al. (2000) reported the hydroaminomethylation of unsaturated fatty acid derivatives with primary and secondary amines like morpholine, leading to compounds with good to excellent yields, indicating the potential of these amines in surfactant substrate synthesis (Behr et al., 2000).

Applications in Polymer Science

The compound's derivatives are also utilized in polymer science. Bütün et al. (2001) described the selective quaternization of DMA residues in tertiary amine methacrylate diblock copolymers. They used 2-(N-morpholino)ethyl methacrylate (MEMA), among others, to create novel cationic diblock copolymers, indicating the importance of such amines in the development of smart materials with reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün et al., 2001).

Biological and Medicinal Applications

In biological and medicinal contexts, compounds synthesized using (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine and its derivatives have shown promise. For instance, Cai Zhi (2010) synthesized a molecule using morpholine and observed its structure and antibacterial activity, indicating the potential of these compounds in developing new antibacterial agents (Cai Zhi, 2010). Similarly, a study by AlKaissi et al. (2015) synthesized a new series of morpholine derivatives and evaluated their antibacterial and antifungal activities, further demonstrating the pharmaceutical relevance of these compounds (AlKaissi et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-17-14-5-3-2-4-13(14)12-15-6-7-16-8-10-18-11-9-16/h2-5,15H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVIWMAMZMWHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

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